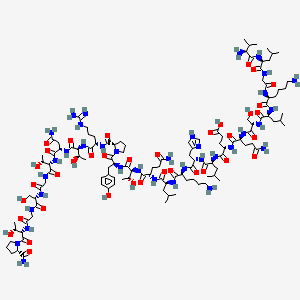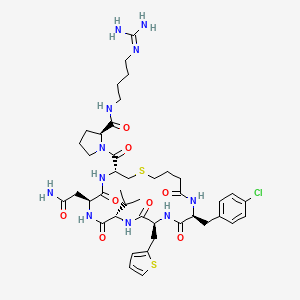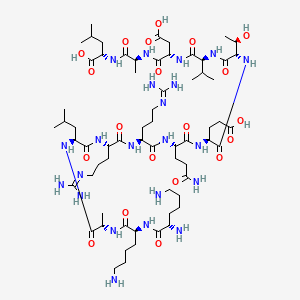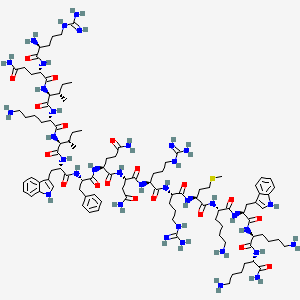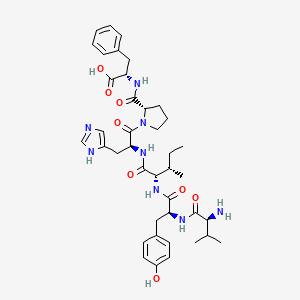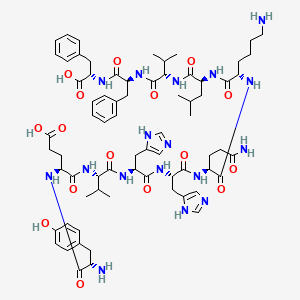
Palmitoyl-Lysyl-Dioxymethiony-Lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palmitoyl-Lysyl-Dioxymethiony-Lysine, also known as Palmitoyl Tripeptide-38, is a complex molecule that has drawn much attention due to its potential biological activities . This molecule is a peptide consisting of four amino acids: palmitoyl, lysyl, dioxymethiony, and lysine . It has a molecular formula of C33H65N5O7S and a molecular weight of 676.0 g/mol .
Synthesis Analysis
The synthesis of Palmitoyl-Lysyl-Dioxymethiony-Lysine involves the condensation of an amino acid (almost always serine) with an acyl-CoA (the acyl group of, usually, but not always, the 16-carbon fatty acid palmitate) to generate 3-ketodihydrosphingosine . This reaction is mediated by the enzyme serine palmitoyltransferase (SPT) .
Molecular Structure Analysis
The molecular structure of Palmitoyl-Lysyl-Dioxymethiony-Lysine is complex and flexible . The InChI string for this compound is InChI=1S/C33H65N5O7S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-22-30 (39)36-27 (20-16-18-24-34)31 (40)37-28 (23-26-46 (2,44)45)32 (41)38-29 (33 (42)43)21-17-19-25-35/h27-29H,3-26,34-35H2,1-2H3, (H,36,39) (H,37,40) (H,38,41) (H,42,43)/t27-,28-,29-/m0/s1 .
Physical And Chemical Properties Analysis
Palmitoyl-Lysyl-Dioxymethiony-Lysine has a molecular weight of 676.0 g/mol and a computed XLogP3-AA value of 3 . It has a hydrogen bond donor count of 6 .
科学的研究の応用
Anti-Aging and Cosmetic Applications
Cosmetic Formulations
Palmitoyl peptides, including palmitoylated pentapeptide variants, are used as anti-aging agents in cosmetics. A study developed a LC-MS/MS analytical procedure for their detection in cosmetic formulations, demonstrating the influence of the formulation on the availability of these peptides in anti-wrinkle creams (Chirita et al., 2009).
Skin Improvement
A synthetic material, palmitoyl pentapeptide (palmitoyl‐lysine‐threonine‐threonine‐lysine‐serine), was designed as a topical agent to stimulate collagen production, showing significant improvement in reducing wrinkles and fine lines in clinical studies (Robinson et al., 2005).
Drug and Gene Delivery
Gene Delivery Systems
Modified amino acid homopolymers, including palmitoylated lysine, have been investigated as nonviral gene delivery systems. These amphiphilic amino acid-based polymers show potential for effective gene expression with reduced cytotoxicity (Brown et al., 2000).
Drug Delivery Agents
The study of amphiphilic poly-L-lysine graft copolymers, with varying levels of grafted methoxypolyethylene glycol and palmitic acid, has shown potential in the assembly of polymeric bilayer vesicles for drug and gene delivery (Wang et al., 2001).
Antibacterial Properties
- Antibacterial Activity: Derivatives of L-lysine peptides, including those of Nalpha-palmitoyl-L-lysyl-L-lysine, exhibit antibacterial properties. Their chemical structure has been correlated with antibacterial activity (Dąbrowska et al., 1976).
Additional Applications
Lysis of Bacteria
Synthetic palmitoyl carnitine, structurally similar to palmitoylated lysine, has been used effectively for the lysis of bacteria, demonstrating higher lytic activity than lysozyme (Lee et al., 1993).
Biological Functions
Studies on lysozyme binding to phospholipid bilayers, including palmitoylated variants, reveal insights into its antimicrobial, antitumor, and immune-modulatory activities. These interactions have implications for protein fibrillogenesis and cytotoxicity in vivo (Gorbenko et al., 2007).
Monolayer Structure Analysis
The study of palmitoyl-(R)-lysine monolayers on water has contributed to the understanding of structural matches between monolayers and crystal growth, relevant to biological membranes and optical applications (Wolf et al., 1987).
将来の方向性
特性
CAS番号 |
1447824-23-8 |
|---|---|
製品名 |
Palmitoyl-Lysyl-Dioxymethiony-Lysine |
分子式 |
C33H65N5O7S |
分子量 |
675.96 |
配列 |
Pal-Lys-Met(O2)-Lys-OH |
保存方法 |
Common storage 2-8℃,long time storage -20℃. |
同義語 |
Palmitoyl-Lysyl-Dioxymethiony-Lysine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



